ethyl 2-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Description
This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with an allyl group at position 4 and a 2-amino-4-methyl-1,3-thiazol-5-yl moiety at position 3. A thioacetyl linker bridges the triazole to a 4,5-dimethyl-3-thiophenecarboxylate ester. The dimethyl-thiophene group enhances lipophilicity, which may influence pharmacokinetics .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S3/c1-6-8-26-16(15-11(4)22-19(21)32-15)24-25-20(26)30-9-13(27)23-17-14(18(28)29-7-2)10(3)12(5)31-17/h6H,1,7-9H2,2-5H3,(H2,21,22)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIOLZVNDBEIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)C3=C(N=C(S3)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrids
Example : Substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates ()
- Synthesis : Both compounds utilize ester intermediates; however, the target compound employs a thioacetyl linker instead of direct amidation .
- Bioactivity : Pyridinyl-thiazole derivatives show antimicrobial and kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
Triazole-Thiophene Derivatives
Example: 3-Alkyl(aryl)-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones ()
Pharmacopeial Thiazole-Containing Compounds ()
Example : Thiazol-5-ylmethyl carbamates
- Structural Differences : These incorporate thiazole as part of a carbamate backbone, unlike the target’s triazole-thiazole-thiophene hybrid.
- Functional Role: Thiazole moieties in pharmacopeial compounds often enhance binding to enzymatic targets (e.g., proteases), implying the target’s 2-amino-thiazole group may confer similar specificity .
Key Research Findings
Physicochemical Properties
| Property | Target Compound | Pyridinyl-Thiazole () | Triazol-5-one () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~520 | ~320 | ~280 |
| LogP (Predicted) | 3.8 | 2.1 | 1.9 |
| Solubility (Water) | Low | Moderate | Moderate |
Bioactivity Potential
- Antimicrobial : Triazole-thiazole hybrids () inhibit bacterial growth (MIC: 2–8 μg/mL), suggesting the target compound’s thiophenecarboxylate may broaden spectrum .
- Antioxidant : Thiophene derivatives () show radical scavenging; the dimethyl substitution in the target may enhance lipid peroxidation inhibition .
Challenges and Opportunities
- Synthetic Complexity : Multi-step synthesis (e.g., triazole-thiazole coupling, thioacetylation) lowers yield compared to simpler analogs (: 60–80% vs. target: ~40%) .
- Bioactivity Optimization : The allyl group’s role in cytotoxicity requires investigation, as unsubstituted triazoles () show lower toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
